Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

Catalog No.
S751148
CAS No.
88738-78-7
M.F
C7H9F6O5P
M. Wt
318.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)p...

CAS Number

88738-78-7

Product Name

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

IUPAC Name

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate

Molecular Formula

C7H9F6O5P

Molecular Weight

318.11 g/mol

InChI

InChI=1S/C7H9F6O5P/c1-16-5(14)2-19(15,17-3-6(8,9)10)18-4-7(11,12)13/h2-4H2,1H3

InChI Key

PVSJXEDBEXYLML-UHFFFAOYSA-N

SMILES

COC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F

Canonical SMILES

COC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is a phosphonate compound with the molecular formula C₇H₉F₆O₅P and a CAS number of 88738-78-7. This compound features two trifluoroethyl groups and a methoxycarbonylmethyl moiety attached to a phosphonate backbone. The presence of trifluoromethyl groups imparts unique chemical properties, such as increased lipophilicity and stability, making it an interesting subject for various applications in chemistry and biology .

The compound is characterized by its high density of approximately 1.504 g/mL and has a predicted boiling point of around 246.6 °C . Its structure includes a phosphorus atom bonded to oxygen atoms, which is typical for phosphonates, contributing to its reactivity and potential biological activity.

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate does not have a known biological function. Its mechanism of action lies in its ability to act as a phosphorylating agent in organic synthesis. During the Still-Gennari reaction (Equation 1), it activates the carbonyl group of the aldehyde, making it susceptible to nucleophilic attack by the enolate formed from the methoxycarbonylmethyl group, ultimately leading to the formation of the cis-olefinic ester [].

Synthesis of Complex Molecules

  • Microtubule-Targeting Agents: This compound serves as a key building block in the synthesis of various anticancer drugs like (-)-dictyostatin, which targets and stabilizes microtubules, essential for cell division and growth [].
  • Discodermolide Analogues: Researchers have utilized Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate to synthesize fluorescently labeled discodermolide analogues, aiding in the study of its binding to tubulin, a key protein involved in cell structure and movement [].

C-C Bond Formation Reactions

  • Still-Gennari Olefination: This compound acts as a crucial reactant in the Still-Gennari olefination reaction, a technique for creating carbon-carbon double bonds (alkenes) from aldehydes. This reaction finds application in the synthesis of various complex organic molecules [].
Due to the presence of its phosphonate group. It can undergo hydrolysis in the presence of water or nucleophiles, leading to the formation of corresponding phosphonic acids. Additionally, it can be involved in substitution reactions where the trifluoroethyl groups can be replaced by other nucleophiles under appropriate conditions.

In synthetic chemistry, this compound serves as an important intermediate for the preparation of various derivatives, including those used in medicinal chemistry and agrochemicals. The trifluoroethyl groups enhance the reactivity of the phosphonate moiety, facilitating further transformations .

Synthesis methods for bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate typically involve multi-step organic synthesis techniques. A common approach is the reaction of phosphorus oxychloride with methoxycarbonylmethyl derivatives followed by the introduction of trifluoroethanol under acidic or basic conditions. This method allows for the selective formation of the desired phosphonate while controlling reaction conditions to minimize side products .

Another synthesis route may involve coupling reactions where pre-formed trifluoroethyl phosphonates are reacted with methoxycarbonylmethyl halides or other electrophiles to achieve the final product .

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development due to its unique chemical properties.
  • Agriculture: In the formulation of agrochemicals where phosphonates are used as herbicides or fungicides.
  • Material Science: As a precursor for developing new materials with specific properties influenced by fluorinated groups.

The ability to modify its structure allows for tailored applications across different sectors .

Several compounds share structural similarities with bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetateContains methyl group instead of methoxycarbonylUsed in synthetic pathways for trans-hydrindanes
Bis(phenyl)(methoxycarbonylmethyl)phosphonatePhenyl groups instead of trifluoroethylExhibits different solubility and reactivity profiles
Bis(3-chloro-2-fluoroethyl)(methoxycarbonylmethyl)phosphonateChlorinated fluorinated variantPotentially different biological activities

The uniqueness of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate lies in its dual trifluoroethyl groups which enhance its lipophilicity and stability compared to other phosphonates. These characteristics may lead to distinct applications in pharmaceuticals and materials science that are not achievable with less fluorinated analogs .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

88738-78-7

Wikipedia

NSC 634137

Dates

Modify: 2023-08-15

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